molecular formula C10H11ClN2O B599125 (3-Phenylisoxazol-5-yl)methylamine hydrochloride CAS No. 13608-55-4

(3-Phenylisoxazol-5-yl)methylamine hydrochloride

Cat. No.: B599125
CAS No.: 13608-55-4
M. Wt: 210.661
InChI Key: SBVZWCJQNGBAQG-UHFFFAOYSA-N
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Description

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is a chemical compound with the molecular formula C10H11ClN2O. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylisoxazol-5-yl)methylamine hydrochloride typically involves the reaction of 3-phenylisoxazole with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the hydrochloride salt. The process can be summarized as follows:

    Starting Materials: 3-phenylisoxazole, formaldehyde, ammonium chloride.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The starting materials are mixed and heated under reflux. The reaction mixture is then cooled, and the product is precipitated out by adding a suitable solvent such as ethanol.

    Purification: The crude product is filtered, washed, and recrystallized to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale filtration and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

(3-Phenylisoxazol-5-yl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

(3-Phenylisoxazol-5-yl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenylisoxazol-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Phenylisoxazol-5-yl)methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8;/h1-6H,7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVZWCJQNGBAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655365
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13608-55-4
Record name 1-(3-Phenyl-1,2-oxazol-5-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-phenyl-1,2-oxazol-5-yl)methanamine hydrochloride
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